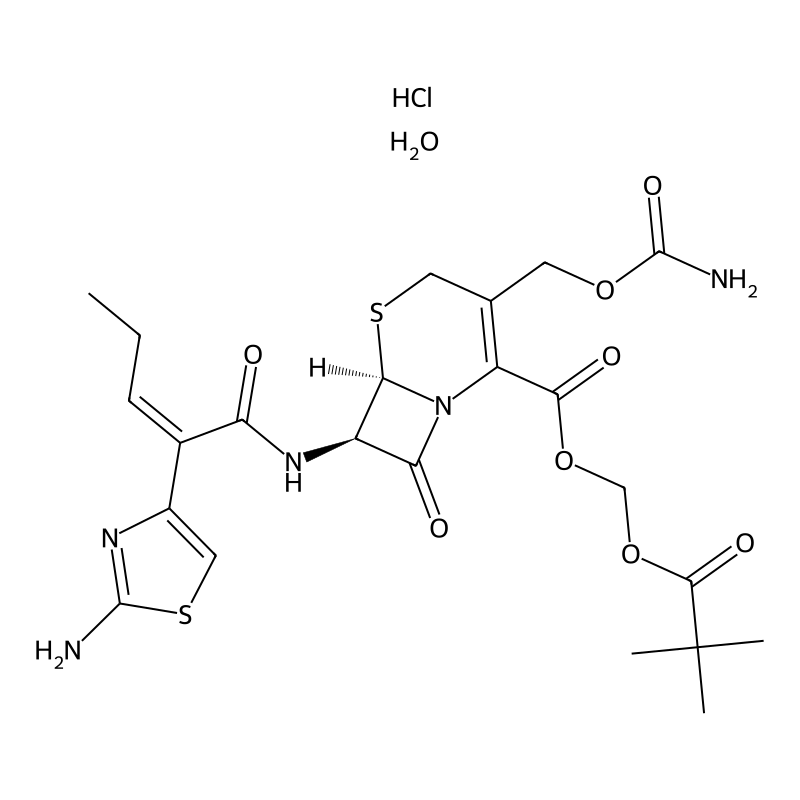

Cefcapene pivoxil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cefcapene pivoxil hydrochloride hydrate third-generation cephalosporin

Compound Profile & Key Characteristics

Table 1: Core Characteristics of Cefcapene Pivoxil Hydrochloride Hydrate [1]

| Property | Description |

|---|---|

| Systematic Name | This compound hydrate |

| CAS Number | 147816-24-8 |

| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ |

| Molecular Weight | 622.11 g/mol |

| Drug Class | Third-generation cephalosporin (prodrug) |

| Active Moiety | Cefcapene |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis via β-lactam ring [2] |

| Primary Indications | Respiratory, urinary tract, and skin infections [3] |

Key Characteristics: The drug is administered as the pivaloyloxymethyl ester prodrug (pivoxil) of cefcapene, which is hydrolyzed by esterases in the intestinal tract to release the active antibiotic, cefcapene, thereby enhancing oral bioavailability [1] [4].

Synthesis & Industrial Preparation

A practical synthesis method on a decagram scale achieves an overall yield of 36%, demonstrating feasibility for industrial production [5]. The process is outlined below.

Synthesis workflow of this compound hydrate. [5]

Antibacterial Spectrum & Pharmacokinetics

Table 2: In Vitro Antibacterial Spectrum (Minimum Inhibitory Concentrations - MIC) [3]

| Bacterial Species / Strain | Cefcapene MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | Not fully quantified, but has poor activity against penicillin-resistant strains [6] |

| Haemophilus influenzae (including β-lactamase-producing) | Active [3] |

| Moraxella catarrhalis (including β-lactamase-producing) | Active [3] |

| Staphylococcus aureus (methicillin-susceptible) | Active [2] |

| Streptococcus pyogenes | Active [3] |

| Pseudomonas aeruginosa | Resistant [2] |

Table 3: Key Pharmacokinetic Parameters in Animal Models [1]

| Parameter | Value (in mice) |

|---|---|

| Peak Blood Concentration (Cmax) | 1 - 2 μg/mL |

| Time to Cmax (Tmax) | 30 - 120 minutes |

| Administration Route | Oral (intragastric) |

Distribution and Elimination: Cefcapene achieves effective concentrations in tissues like the lung. It is predominantly eliminated unchanged by the kidneys, similar to other cephalosporins [1] [2].

Clinical Efficacy & Safety Data

Table 4: Selected Clinical Trial Outcomes

| Indication | Comparator | Efficacy (Cefcapene vs. Comparator) | Key Safety Findings |

|---|---|---|---|

| Acute Rhinosinusitis (Adults) [3] | Amoxicillin-Clavulanate (AMC) | 96% vs. 95.8% improvement | Diarrhea: 3.3% (CP) vs. 25% (AMC); P=0.04 |

| Acute Upper Respiratory Infection (Children) [7] | Cefdinir (CFDN) | 86%-100% vs. 92%-100% improvement | Diarrhea/Soft Stool: 14%-32% (CP) vs. 12%-18% (CFDN) |

| Infections with Soft Stool/Diarrhea [8] | N/A (Single-arm) | 87.5% effective | No adverse drug reactions reported; absorption was normal |

Absorption in Special Populations: A study on gastrectomized patients found that cefcapene pivoxil was absorbed effectively even shortly after surgery, with absorption profiles varying slightly depending on the type of gastrectomy procedure [4].

Experimental Protocols

1. In Vivo Efficacy Model in Mice [1]

- Animal Model: Four-week-old female C57BL/6J mice.

- Infection Model: Bacterial suspension (e.g., H. influenzae) administered to establish lung infection.

- Dosage Regimen: 100 mg/kg, administered via intragastric route.

- Dosing Duration: 4 days.

- Pharmacokinetic Analysis: Blood samples collected at 30, 60, and 120 minutes post-administration. Plasma concentrations of cefcapene are determined using a validated bioanalytical method (e.g., HPLC).

- Efficacy Endpoint: Reduction in bacterial load (CFU) in lung tissue compared to untreated controls.

2. Synthesis of this compound Hydrate [5]

- Key Intermediate: Start with 7β-amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA).

- Coupling: React 7-HACA with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid.

- Carbamylation: Treat the resulting compound with chlorosulfonyl isocyanate to introduce the carbamoyl group at the 3-position.

- Precipitation: Isolate the protected intermediate using diisopropylamine.

- Esterification: React the intermediate with pivaloyloxymethyl iodide to form the pivoxil ester (Boc-cefcapene pivoxil).

- Deprotection & Salt Formation: Remove the Boc protecting group, typically under acidic conditions, and form the hydrochloride salt to yield the final product, cefcapene pivoxil monohydrochloride monohydrate.

The mechanism of cefcapene, like other β-lactam antibiotics, can be summarized as follows:

Mechanism of action from oral administration to bacterial cell death. [1] [2] [4]

Conclusion for R&D

This compound hydrate is a well-characterized oral third-generation cephalosporin. Its established industrial synthesis, broad spectrum of activity against common pathogens, and proven clinical efficacy make it a viable candidate for development, particularly for community-acquired respiratory infections. Researchers should note its inactivity against Pseudomonas aeruginosa and reduced efficacy against penicillin-resistant Streptococcus pneumoniae.

References

- 1. This compound hydrate | Cephem Antibiotic [medchemexpress.com]

- 2. Cefditoren - Wikipedia [en.wikipedia.org]

- 3. A Randomized, Double-blinded, Open Label Study of the ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefcapene pivoxil and AS-924 in ... [sciencedirect.com]

- 5. Thieme E-Journals - Synthesis / Volltext - Thieme Connect [thieme-connect.com]

- 6. Cefetamet pivoxil . A review of its antibacterial activity, pharmacokinetic... [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy, safety, and compliance of cefdinir and cefcapene ... [keio.elsevierpure.com]

- 8. Study of the absorption of cefcapene pivoxil in patients with ... [pubmed.ncbi.nlm.nih.gov]

Cefcapene pivoxil hydrochloride hydrate prodrug activation ester cleavage

Technical Profile: Cefcapene Pivoxil Hydrochloride Hydrate

This compound hydrate is an orally available prodrug of the third-generation cephalosporin antibiotic, cefcapene [1]. Its design addresses the challenge of poor oral absorption inherent to many active antibiotic compounds.

| Attribute | Description |

|---|---|

| Prodrug Name | This compound Hydrate [1] |

| Active Metabolite | Cefcapene [1] |

| Prodrug Group | Pivoxil Ester [2] |

| Activation Site | Gastrointestinal tract and during absorption [3] [4] |

| Activation Mechanism | Hydrolysis by esterases [2] |

| Key Function | Enhances oral bioavailability of the active cephem antibiotic [1] |

Pharmacokinetic and Efficacy Data

The tables below summarize key quantitative data from clinical studies, demonstrating the prodrug's performance in humans.

Table 1: Pharmacokinetic Parameters after Single Oral Dose (Healthy Subjects) [5]

| Dose | C~max~ (mg/L) | T~max~ (hours) | AUC~inf~ (h·mg/L) | Urinary Excretion (% of dose) |

|---|---|---|---|---|

| 100 mg | 1.04 ± 0.22 | 1.5 - 2.0 | 2.94 ± 0.46 | 31.5% - 42.9% |

| 150 mg | 1.24 ± 0.46 | 1.5 - 2.0 | 3.97 ± 1.28 | 31.5% - 42.9% |

| 200 mg | 1.56 ± 0.43 | 1.5 - 2.0 | 4.70 ± 1.19 | 31.5% - 42.9% |

Table 2: Clinical Efficacy and Absorption in Patient Populations

| Study Population | Key Finding | Value | Source |

|---|---|---|---|

| Patients with soft stool or diarrhea | Urinary recovery rate of active drug | 30.1 ± 5.8% | [3] |

| Pediatric patients with respiratory infection | Clinical response rate | 95.8% (Overall) | [6] |

| 100% (Laryngopharyngitis, Tonsillitis, Pneumonia) | |||

| Gastrectomized patients | Effect of gastrectomy on absorption | Reduced absorption, particularly with total gastrectomy (Roux-Y procedure) | [4] |

Experimental Insights and Analytical Methods

While the search results lack step-by-step protocols, they offer insights into methodologies used to study this prodrug.

- Bioavailability Assessment: The urinary recovery ratio is a primary endpoint for evaluating the absorption and conversion of the prodrug. For instance, a mean recovery of 30.1% of the active drug in urine over 12 hours indicates successful absorption and hydrolysis in patients [3].

- Analytical Technique: One pharmacokinetic study used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to measure plasma and urine concentrations of the active cefcapene [5]. Serial blood and urine samples were collected for up to 12 and 24 hours, respectively, after dosing.

- PK/PD Modeling: Research in pediatric patients established a Pharmacokinetic/Pharmacodynamic (PK/PD) breakpoint. For a 3 mg/kg dose given three times daily, the breakpoint was a MIC of 0.27 µg/mL, based on the target of maintaining free drug concentrations above the MIC for at least 40% of the dosing interval (TAM > 40%) [6].

The following diagram illustrates the prodrug activation pathway and the subsequent pharmacokinetic analysis workflow based on the studied methodologies.

Diagram of the prodrug activation and analysis workflow for cefcapene pivoxil.

Key Considerations and Limitations

- Food Interactions: The absorption of ester prodrug antibiotics can be influenced by food. One study noted that drug absorption was investigated when patients "had recovered from surgery and was able to ingest foods satisfactorily" [4].

- Impact of Surgery: The absorption profile is altered in gastrectomized patients. The T~max~ was prolonged, and C~max~ and AUC were decreased compared to healthy adults, with the effect most pronounced after total gastrectomy (Roux-Y procedure) [4].

- Safety Profile: The prodrug is generally well-tolerated. In clinical studies, no serious adverse events or clinically significant abnormalities were reported following single oral doses in healthy subjects [5], nor were adverse drug reactions observed in patients with soft stool or diarrhea [3].

The available information provides a solid foundational understanding but has limitations. The search results do not contain detailed molecular-level protocols for studying the ester cleavage reaction (e.g., specific esterase enzymes, in vitro incubation conditions) or diagrams of signaling pathways.

To acquire more in-depth technical data, you may need to:

- Consult specialized resources like pharmaceutical patents, manufacturer's internal pharmacopeia monographs, or full-text primary research articles from the cited papers.

- Perform targeted searches for related ester prodrugs (e.g., cefditoren pivoxil, cefpodoxime proxetil) which may have more publicly documented experimental details.

References

- 1. This compound Hydrate ≥98% (HPLC) [sigmaaldrich.com]

- 2. Cefditoren - an overview [sciencedirect.com]

- 3. Study of the absorption of cefcapene pivoxil in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefcapene pivoxil and AS-924 in ... [sciencedirect.com]

- 5. Pharmacokinetic Characteristics of Cefcapene Pivoxil ... [tcpharm.org]

- 6. [PK/PD breakpoints and clinical/bacteriological effects ... [pubmed.ncbi.nlm.nih.gov]

Cefcapene pivoxil hydrochloride hydrate antibacterial spectrum Gram-positive Gram-negative

Antibacterial Spectrum and Key Features

The antibacterial activity of cefcapene pivoxil is characterized by its broad spectrum and stability against certain resistance mechanisms. The table below summarizes its activity against key pathogens.

| Bacterial Type | Pathogen Examples | Activity / Notes |

|---|---|---|

| Gram-Positive | Staphylococcus aureus [1] | Active, including strains that cause a high number of drug-resistant infections [2]. |

| Streptococcus pyogenes [2] | Active. | |

| Gram-Negative | Haemophilus influenzae [3] [4] | Active, including ampicillin-resistant (beta-lactamase producing) strains [3]. |

| Serratia spp. [3] | Active. | |

| Proteus spp. [3] | Active. | |

| Escherichia coli [2] | Active. | |

| Moraxella catarrhalis [2] | Active. |

Key features of its profile include:

- Prodrug Design: It is a pivaloyloxymethyl ester prodrug, which is hydrolyzed by esterases in the intestinal mucosa to release the active compound, cefcapene, ensuring good oral bioavailability [5] [2].

- Mechanism of Action: The active form, cefcapene, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis [6] [7].

- Stability: It exhibits stability against beta-lactamases produced by penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant Haemophilus influenzae [3].

The following diagram illustrates the prodrug activation and mechanism of action of cefcapene pivoxil.

Experimental Data and Protocols

For research and quality control purposes, validated experimental methods are available to study cefcapene pivoxil.

Pharmacokinetic Profile

A study in healthy subjects after a single oral dose provided the following key parameters [4]:

| Pharmacokinetic Parameter | 100 mg Dose | 150 mg Dose | 200 mg Dose |

|---|---|---|---|

| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |

| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |

| Tmax (h) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |

| Fraction Excreted Unchanged in Urine | 31.5% - 42.9% | 31.5% - 42.9% | 31.5% - 42.9% |

Stability-Indicating HPLC Protocol

This method is suitable for quantifying cefcapene pivoxil in the presence of its degradation products [1].

- Equipment: HPLC system with Diode Array Detector (DAD).

- Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm).

- Mobile Phase: Acetonitrile and a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) in a 45:55 (v/v) ratio. The pH is 2.36.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 270 nm.

- Column Temperature: 30 °C.

- Sample Concentration: Typically in the range of 20–240 mg/L.

- Validation: The method has been validated for linearity, accuracy, precision, and selectivity. Peak purity for cefcapene pivoxil was confirmed to be over 98.79% under various stress conditions [1].

The workflow for conducting a forced degradation study is as follows:

Important Research and Clinical Considerations

- Carnitine Depletion: As a pivalate-containing prodrug, cefcapene pivoxil can cause hypocarnitinemia by forming pivaloylcarnitine, which is excreted in urine [8]. While most reported cases of symptomatic hypoglycemia due to this effect are in children, it can occur in elderly, frail, or malnourished adults, particularly those with underlying endocrine disorders [8].

- Pregnancy Safety: A prospective cohort study in Japan concluded that exposure to cefcapene pivoxil during the first trimester of pregnancy was not associated with a statistically significant increased risk of major malformations in infants [3]. The incidence was 2.6% in the exposed group versus 1.8% in the control group (adjusted odds ratio: 1.48, 95% CI: 0.64–3.42) [3].

References

- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene ... [pmc.ncbi.nlm.nih.gov]

- 2. Cefditoren Pivoxil - an overview [sciencedirect.com]

- 3. Assessment of the Safety of Exposure to Cefcapene Pivoxil ... [jstage.jst.go.jp]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. medchemexpress.com/ cefcapene - pivoxil -hydrochloride-hydrate.html [medchemexpress.com]

- 6. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 7. What is the mechanism Cefteram of ? Pivoxil [synapse.patsnap.com]

- 8. -induced hypocarnitinemic hypoglycemia in elderly... Cefcapene pivoxil [bmcendocrdisord.biomedcentral.com]

Cefcapene pivoxil hydrochloride hydrate penicillin binding protein inhibition

Mechanism of PBP Inhibition and Antibacterial Action

Cefcapene pivoxil HCl is a pivaloyloxymethyl ester prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall and blood [1]. The active cefcapene belongs to the β-lactam class of antibiotics and its core mechanism is the inhibition of PBPs.

- Drug Type & Mechanism: It is a small molecule drug classified as a PBP inhibitor and cell wall synthesis inhibitor [2].

- Molecular Action: As a β-lactam, its structure mimics the D-alanine-D-alanine terminus of the peptidoglycan stem peptide. It covalently acylates the active-site serine residue of PBPs, irreversibly blocking their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to the formation of a structurally weakened cell wall and ultimately bacterial cell lysis and death [3].

The diagram below illustrates the sequential process of its action from oral administration to bacterial cell death.

Quantitative PBP Binding Affinity Data

Understanding the relative affinity of a β-lactam antibiotic for different PBPs is crucial for predicting its antibacterial efficacy and spectrum. The table below summarizes key comparative binding data for cefcapene and other cephalosporins, as determined by Microscale Thermophoresis (MST) [4].

Table 1: Affinity (Kd) of Cephalosporins for S. pneumoniae PBPs

| Antibiotic | PBP1A Kd (μM) | PBP2X Kd (μM) |

|---|---|---|

| Cefditoren | 0.005 ± 0.004 | 9.70 ± 8.24 |

| Cefcapene | Data Not Available | Lower than Cefditoren & Cefixime |

| Cefdinir | Higher than Cefditoren | Lower than Cefditoren |

| Cefixime | Higher than Cefditoren | Higher than Cefditoren |

This data shows that the affinity for specific PBPs varies significantly even within the same class of antibiotics, which directly influences their antibacterial potency and potential for resistance development.

Experimental Protocols for PBP Inhibition Studies

The Bocillin FL Fluorescence Competition Assay is a standard method for evaluating the binding of β-lactam antibiotics to PBPs [5]. Here is a detailed protocol based on this method.

Bocillin FL Competition Binding Assay

This assay measures the ability of a test antibiotic to compete with the fluorescent penicillin derivative, Bocillin FL, for binding to PBPs.

- 1. Membrane Preparation: Isolate bacterial membranes from the target strain (e.g., E. coli K-12). Culture bacteria in brain heart infusion broth to mid-log phase, harvest cells, and resuspend in KPN buffer. Lyse cells using lysozyme (for Gram-negative) or lysostaphin (for Gram-positive), followed by disruption with a French pressure cell. Ultracentrifuge the lysate to collect membrane fractions and determine protein concentration [5].

- 2. Competition Reaction: Incubate membrane proteins with increasing concentrations of the test antibiotic for 10 minutes. Then, add Bocillin FL to the reaction mixture and incubate for an additional 20 minutes. Stop the reaction by adding Laemmli-loading buffer with β-mercaptoethanol and heat denature the samples [5].

- 3. Gel Electrophoresis & Visualization: Separate the membrane proteins by SDS-PAGE. Scan the gel using a fluorescence imager to visualize Bocillin FL-bound PBP bands. The intensity of each band is inversely proportional to the binding affinity of the test compound for that PBP [5].

- 4. Data Analysis: Calculate the 50% inhibitory concentration for each PBP by determining the antibiotic concentration required to reduce Bocillin FL binding by 50% compared to a no-antibiotic control [5].

The workflow for this key experiment is outlined below.

Structural Insights into PBP Binding

While a crystal structure of cefcapene bound to a PBP was not found, structural studies on closely related cephalosporins provide valuable insights. Research on cefditoren complexed with S. pneumoniae PBP2X reveals that the C-3 side chain of the cephem nucleus plays a critical role [6].

- Induced-Fit Binding: The binding pocket undergoes conformational changes to accommodate the C-3 side chain, forming a specific hydrophobic pocket involving residues like Trp374 and His394 [6].

- Implication for Cefcapene: The specific structure of cefcapene's C-3 side chain likely determines its unique affinity profile for different PBPs, influencing its overall antibacterial spectrum and potency.

Key Considerations for Research and Development

- Spectrum of Activity: Cefcapene pivoxil HCl is a broad-spectrum antibiotic approved for a wide range of infections, including respiratory tract, skin, and urinary tract infections caused by various gram-positive and gram-negative bacteria [2].

- Research Use: Beyond its approved antibacterial indications, this compound is also offered for research in other areas, such as palmoplantar pustulosis (PPP) [7].

- Overcoming Resistance: The continuous development of novel PBP inhibitors, including advanced-generation cephalosporins and combinations with β-lactamase inhibitors, is a critical strategy in addressing the global challenge of antimicrobial resistance [3].

References

- 1. Pharmacokinetic characteristics of cefcapene pivoxil ... [research.knu.ac.kr]

- 2. Cefcamate Pivoxil Hydrochloride - Drug Targets, ... [synapse.patsnap.com]

- 3. Penicillin-binding protein (PBP) inhibitor development [pmc.ncbi.nlm.nih.gov]

- 4. Affinity of cefditoren for penicillin-binding proteins in ... [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Tebipenem (SPR859) against Penicillin ... [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of Cefditoren Complexed with ... [pmc.ncbi.nlm.nih.gov]

- 7. Cefcapene pivoxil hydrochloride hydrate | Cephem Antibiotic [medchemexpress.com]

Cefcapene pivoxil hydrochloride hydrate peptidoglycan biosynthesis pathway

Compound Profile: Cefcapene Pivoxil Hydrochloride Hydrate

This compound hydrate is an orally available, broad-spectrum, third-generation cephalosporin antibiotic used in its prodrug form [1] [2] [3]. The following table summarizes its core technical data.

| Property | Description |

|---|---|

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 2,2-dimethylpropanoyloxymethyl ester; hydrochloride; monohydrate [4] |

| Molecular Formula | C({23})H({29})N({5})O({8})S({2}) · HCl · H({2})O [2] [3] |

| Molecular Weight | 622.11 g/mol [2] [3] |

| Physical Form | White to beige powder [4] |

| Storage | Store desiccated at -20°C; long-term storage at 2-8°C [4] [2] |

| Solubility | Soluble in DMSO (2 mg/mL), methanol, ethanol, DMF [4] [2] |

| Mechanism | Prodrug hydrolyzed to active Cefcapene, which inhibits Penicillin-Binding Proteins (PBPs) to disrupt cell wall biosynthesis [2] [3] |

| Biological Role | Cell wall biosynthesis inhibitor; antibacterial [3] |

Mechanism of Action in Peptidoglycan Biosynthesis

The antibacterial action of cefcapene pivoxil is a multi-stage process that culminates in the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity [5] [6].

Diagram 1: The mechanism of action of cefcapene pivoxil, from oral prodrug to bacterial cell lysis.

The Peptidoglycan Biosynthesis Pathway

Peptidoglycan (PGN) is an essential, mesh-like macromolecule that surrounds the bacterial cytoplasmic membrane, providing mechanical strength and shape, and protecting the cell from lysis due to internal osmotic pressure [6]. Its basic structure consists of:

- Glycan Strands: Long polymers of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, linked by β-1,4 glycosidic bonds [5] [6].

- Peptide Chains: Short stems (typically 3-5 amino acids) attached to the MurNAc residues. In Gram-negative bacteria like E. coli, the peptide stem is L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala [6].

- Cross-links: The peptide stems from adjacent glycan strands are cross-linked, often between the fourth D-Ala of one stem and the third meso-DAP of another, forming a robust, mesh-like sacculus [6].

The biosynthesis of this structure is the key target for cefcapene and other β-lactam antibiotics.

Diagram 2: Key stages of peptidoglycan biosynthesis and the inhibition point of cefcapene.

Experimental & Research Considerations

For researchers aiming to study cefcapene pivoxil and its effects, here are key methodological considerations.

- Assessing Antibacterial Activity: Conduct standard minimum inhibitory concentration (MIC) assays against relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacterial strains to establish potency [2].

- Studying the Mechanism: Employ PBP binding assays using fluorescent or radiolabeled penicillin to visualize and quantify the inhibition of specific PBPs by cefcapene in bacterial membranes [2].

- Structural Analysis: The active cefcapene molecule contains a β-lactam ring fused to a dihydrothiazine ring. Its activity is influenced by an aminothiazole group that enhances affinity for Gram-negative PBPs, and a carbamoyloxymethyl group at the 3-position that influences spectrum and pharmacokinetics [1].

The search results don't contain complete, step-by-step experimental protocols, but you can find detailed synthetic methods in patent documents [7] [8].

References

- 1. Cefditoren Pivoxil - an overview [sciencedirect.com]

- 2. 147816-24-8 this compound monohydrate ... [aksci.com]

- 3. KEGG DRUG: this compound hydrate [kegg.jp]

- 4. This compound Hydrate ≥98% (HPLC) [sigmaaldrich.com]

- 5. Peptidoglycan Structure, Biosynthesis and Function [sigmaaldrich.com]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis Method of this compound [patents.google.com]

- 8. Method for synthesizing intermediate of cefcapene pivoxil, [patents.google.com]

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Determination of Cefcapene Pivoxil Hydrochloride Hydrate

Introduction

Cefcapene pivoxil hydrochloride hydrate is an orally available third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. As a β-lactam antibiotic, it contains the characteristic β-lactam ring that is particularly susceptible to degradation under various environmental conditions, leading to potential loss of efficacy and formation of potentially harmful degradation products. The International Conference on Harmonization (ICH) guidelines require the development and validation of stability-indicating assay methods (SIAMs) for active pharmaceutical ingredients and drug products to ensure their identity, potency, purity, and performance throughout their shelf life. These methods must be capable of separating drugs from their degradation products formed under specific stress conditions, thereby providing reliable assessment of drug stability profiles. The development of a robust, selective, and sensitive stability-indicating HPLC method for cefcapene pivoxil is therefore essential for pharmaceutical analysis during drug development, quality control, and stability studies. [1] [2]

Materials and Equipment

Chemical and Reagents

- This compound hydrate reference standard (≥98% purity by HPLC)

- HPLC-grade acetonitrile

- Citric acid (analytical reagent grade)

- Potassium chloride (analytical reagent grade)

- Hydrochloric acid (0.3 mol L⁻¹ for acid degradation studies)

- Hydrogen peroxide (30% for oxidative degradation studies)

- High-purity water (purified using Millipore purification system or equivalent)

Equipment and Instrumentation

- High-performance liquid chromatography system with quaternary pump, autosampler, column oven, and diode array detector (e.g., Merck Hitachi system consisting of L-7100 pump, L-7200 autosampler, L-7360 column oven, and L-7455 DAD)

- Analytical column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent

- pH meter with appropriate buffers for calibration

- Analytical balance (capable of weighing to 0.1 mg)

- Ultrasonic bath for degassing mobile phase and dissolving samples

- Millipore water purification system or equivalent

- Controlled temperature chambers for thermal degradation studies

HPLC Method Parameters and Optimization

Optimized Chromatographic Conditions

The development of an effective stability-indicating method for cefcapene pivoxil required significant method optimization to achieve satisfactory separation of the drug substance from its degradation products. Initial methods employing potassium dihydrogen phosphate-sodium dodecyl sulfate-based mobile phases or different citric acid/potassium chloride ratios with pH adjustment proved unsatisfactory, exhibiting poor peak symmetry and inadequate resolution. The optimized chromatographic conditions presented below successfully address these challenges, providing excellent separation of cefcapene pivoxil from its degradation products within a reasonable runtime. [1]

Table 1: Optimized HPLC Conditions for Cefcapene Pivoxil Analysis

| Parameter | Specification |

|---|---|

| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Buffer (45:55, v/v) |

| Buffer Composition | Citric acid 10 mmol L⁻¹ and potassium chloride 18 mmol L⁻¹ |

| pH | 2.36 (without adjustment) |

| Flow Rate | 1.0 mL min⁻¹ |

| Detection Wavelength | 270 nm |

| Column Temperature | 30°C |

| Injection Volume | Typically 10-20 μL |

| Run Time | Approximately 10 minutes |

| Retention Time of Cefcapene Pivoxil | ~3.84 minutes |

The mobile phase composition represents a critical factor in the successful separation, with the specific ratio of acetonitrile to citrate buffer providing optimal selectivity. The use of potassium chloride in the buffer system enhances peak symmetry and efficiency. The acidic pH of 2.36, achieved without further adjustment, is particularly important for suppressing ionization of acidic/basic functional groups and controlling silanol activity, thereby improving chromatographic performance. The detection wavelength of 270 nm corresponds to a region of strong UV absorption for cefcapene pivoxil, ensuring good sensitivity for quantitative analysis. [1]

System Suitability Criteria

Prior to sample analysis, system suitability tests should be performed to verify that the chromatographic system is adequate for the intended analysis. The following criteria should be met:

- Relative Standard Deviation (RSD) of peak areas from six replicate injections of standard solution: ≤2.0%

- Theoretical plates for cefcapene pivoxil peak: ≥2000

- Peak asymmetry factor (Tailing factor): ≤2.0 (typically around 1.95 for this method)

- Resolution between cefcapene pivoxil and closest eluting degradation product: ≥2.0

Method Validation

The developed HPLC method was comprehensively validated according to the International Conference on Harmonization (ICH) guidelines to demonstrate its suitability for the intended purpose of stability analysis and assay of cefcapene pivoxil. The validation included assessment of specificity, linearity, accuracy, precision, and robustness, as summarized below. [1] [3]

Specificity and Forced Degradation Studies

The specificity of the method was demonstrated through forced degradation studies where cefcapene pivoxil was subjected to various stress conditions. The method effectively separated the drug substance from all degradation products, with peak purity indices greater than 98.79% confirmed by photodiode array detection, indicating no co-elution of degradants with the main peak. [1]

Table 2: Summary of Forced Degradation Results

| Stress Condition | Parameters | Degradation (%) | Peak Purity |

|---|---|---|---|

| Acidic Hydrolysis | 0.3 mol L⁻¹ HCl, 363 K, 240 min | 56.4 | 100.00 |

| Oxidative Degradation | 30% H₂O₂, 343 K, 310 min | 88.7 | 98.79 |

| Thermal Degradation (Solid) | 373 K, 28 days | 9.4 | 100.00 |

| Thermal Degradation (Solid) | 393 K, 28 days | 30.9 | 100.00 |

| Radiolytic Degradation | 25 kGy | 1.7 | 99.98 |

| Radiolytic Degradation | 400 kGy | 10.8 | 99.15 |

Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over a concentration range of 20-240 mg L⁻¹, which corresponds to 10-120% of the nominal analytical concentration. The correlation coefficient (r) was 0.9992, indicating a strong linear relationship between concentration and detector response. The precision of the method was confirmed by relative standard deviation (RSD) values below 2% for both intra-day and inter-day variations. Accuracy was established through recovery studies, with mean recovery rates ranging from 99.77% to 100.17%, well within the acceptable limits of 98-102%. [1] [4]

Table 3: Method Validation Parameters

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 20-240 mg L⁻¹ | - |

| Correlation Coefficient (r) | 0.9992 | ≥0.999 |

| Precision (RSD) | <2% | ≤2% |

| Accuracy (Recovery) | 99.77-100.17% | 98-102% |

| Retention Time | ~3.84 minutes | - |

| Peak Asymmetry | 1.95 | ≤2.0 |

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and to understand the inherent stability characteristics of the drug substance. The following comprehensive protocol should be followed:

5.1.1 Acid Degradation Study

- Accurately weigh 10 mg of cefcapene pivoxil and transfer to a stoppered flask containing 50 mL of 0.3 mol L⁻¹ hydrochloric acid, pre-equilibrated to 363 K (90°C).

- Maintain the solution at 363 K for 240 minutes (4 hours).

- At specified time intervals, withdraw 1 mL aliquots and immediately cool in an ice-water bath to quench the reaction.

- Neutralize the aliquots appropriately and dilute with mobile phase for analysis.

5.1.2 Oxidative Degradation Study

- Accurately weigh 10 mg of cefcapene pivoxil and transfer to a stoppered flask containing 50 mL of 30% hydrogen peroxide solution, pre-equilibrated to 343 K (70°C).

- Maintain the solution at 343 K for 310 minutes (approximately 5 hours).

- At specified time intervals, withdraw 1 mL aliquots and immediately cool in an ice-water bath to quench the reaction.

- Dilute the aliquots with mobile phase for analysis.

5.1.3 Thermal Degradation Study (Solid State)

- Accurately weigh 5 mg of cefcapene pivoxil into 5 mL vials.

- Place the samples in controlled temperature chambers at 373 K (100°C) and 393 K (120°C) with relative humidity maintained at 0%.

- Remove vials at predetermined intervals over 28 days, cool to room temperature, and dissolve the contents in acetonitrile.

- Quantitatively transfer the solutions to 25 mL volumetric flasks and dilute to volume with acetonitrile.

5.1.4 Radiolytic Degradation Study

- Accurately weigh 5 mg of cefcapene pivoxil into 5 mL vials and close with plastic stoppers.

- Expose the samples to irradiation in a linear electron accelerator (electron beam 9.96 MeV, current intensity 6.2 μA) until absorbed doses of 25 kGy and 400 kGy are achieved.

- Dissolve the irradiated samples in acetonitrile, transfer quantitatively to 25 mL volumetric flasks, and dilute to volume with acetonitrile.

The following workflow diagram illustrates the forced degradation study protocol:

Sample Preparation Protocol

5.2.1 Standard Solution Preparation

- Accurately weigh approximately 10 mg of this compound hydrate reference standard into a 50 mL volumetric flask.

- Add about 30 mL of mobile phase and sonicate for 5 minutes to dissolve.

- Dilute to volume with mobile phase and mix well.

- Further dilute 5 mL of this solution to 10 mL with mobile phase to obtain a working standard solution of approximately 100 mg L⁻¹.

5.2.2 Test Sample Preparation

- For tablet formulation: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of cefcapene pivoxil to a 50 mL volumetric flask.

- Add about 30 mL of mobile phase and sonicate for 15 minutes with occasional shaking.

- Dilute to volume with mobile phase and mix well.

- Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.

- Further dilute appropriately with mobile phase to obtain a solution of approximately 100 mg L⁻¹.

5.2.3 System Suitability Test

- Inject six replicates of the standard solution (100 mg L⁻¹).

- Calculate the RSD of peak areas for cefcapene pivoxil (should be ≤2.0%).

- Record the retention time, theoretical plates, and tailing factor.

- The resolution between cefcapene pivoxil and any close eluting peak should be ≥2.0.

Applications in Pharmaceutical Analysis

Stability Monitoring and Kinetic Studies

The validated stability-indicating HPLC method has been successfully applied for determination of cefcapene pivoxil during kinetic studies in aqueous solutions (investigating pH and thermal degradation) and in solid state (studying oxidative, thermal, and radiolytic degradation). The method enables quantitative assessment of degradation rates under various stress conditions, providing valuable data for predicting the shelf life of pharmaceutical formulations. The ability to separate and quantify the drug substance in the presence of its degradation products makes this method particularly useful for ongoing stability testing of cefcapene pivoxil formulations as part of pharmaceutical quality control programs. [1]

Compatibility with Excipients and Concomitant Medications

Recent studies have investigated the chemical stability of cefcapene pivoxil in concomitant simple suspensions with magnesium oxide (MgO), a commonly used laxative in elderly patients. The research revealed that while cefcapene pivoxil does not significantly degrade in the presence of MgO, its recovery rates decrease due to poor solubility under alkaline conditions created by MgO. This finding has important implications for clinical practice, particularly for elderly patients with dysphagia who may receive multiple medications via feeding tubes. The HPLC method described here can be effectively used to assess such compatibility issues during formulation development or when administering cefcapene pivoxil with other medications. [5]

Quality Control in Pharmaceutical Manufacturing

The robustness, accuracy, and precision of this HPLC method make it suitable for routine quality control of cefcapene pivoxil in pharmaceutical manufacturing settings. The method can be used for:

- Assay of active pharmaceutical ingredient in bulk drug substance

- Content uniformity testing of finished dosage forms

- In-process testing during manufacturing

- Stability testing of registration batches and commercial products

- Detection and quantification of related substances and degradation products

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for HPLC Analysis

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor peak symmetry | Column deterioration | Flush column with strong solvent, replace if necessary |

| Retention time drift | Mobile phase pH variation | Prepare fresh mobile phase, check buffer pH |

| Low recovery in solid state studies | Poor solubility in extraction solvent | Use acetonitrile with sonication |

| Baseline noise | Contaminated detector cell or mobile phase | Purge detector cell, use high purity reagents |

| Resolution degradation | Column temperature fluctuation | Verify column oven temperature stability |

Important Technical Considerations

- Mobile phase preparation: Always use fresh mobile phase prepared with high-purity water. The buffer should be prepared first, followed by addition of the appropriate volume of acetonitrile.

- Column care: The Lichrospher RP-18 column should be flushed regularly with water-acetonitrile (50:50, v/v) at the end of each working day to remove buffer salts and extend column life.

- Sample stability: Standard and sample solutions should be prepared fresh daily as cefcapene pivoxil may degrade in solution, particularly at neutral or alkaline pH.

- Peak purity confirmation: Use photodiode array detection to confirm peak homogeneity by comparing spectra at peak apex, upslope, and downslope.

Conclusion

The stability-indicating HPLC method described in these application notes provides a robust, accurate, and precise analytical procedure for the determination of this compound hydrate in the presence of its degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent selectivity, linearity, precision, and accuracy over the specified concentration range. The forced degradation studies confirm the method's ability to separate the drug substance from degradation products formed under various stress conditions, fulfilling regulatory requirements for stability-indicating methods. This method is suitable for application in pharmaceutical development, quality control, and stability studies of cefcapene pivoxil drug substances and drug products.

References

- 1. Stability-Indicating HPLC Method for the Determination of ... [pmc.ncbi.nlm.nih.gov]

- 2. Stability-Indicating HPLC Method for the Determination ... [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Method Validation | PDF [scribd.com]

- 4. Stability-Indicating HPLC Method for the Determination of ... [academia.edu]

- 5. Study on the chemical stability of β-lactam antibiotics in ... [jphcs.biomedcentral.com]

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Cefcapene Pivoxil Hydrochloride

Introduction

Forced degradation studies are an essential component of pharmaceutical development, providing critical insights into the intrinsic stability of an Active Pharmaceutical Ingredient (API) [1]. These studies involve intentionally exposing the API to severe stress conditions—such as hydrolysis, oxidation, and thermal stress—to identify potential degradation products, elucidate degradation pathways, and validate stability-indicating analytical methods [2]. Cefcapene pivoxil, a third-generation oral cephalosporin antibiotic, is particularly susceptible to degradation due to the inherent reactivity of its β-lactam ring, a common trait among cephalosporins [3] [4]. The antibacterial activity of cephalosporins is attributed to their β-lactam moieties, which are very susceptible to chemical degradation, and most side effects are caused by their degradation products [3]. This document outlines a detailed protocol for forced degradation of cefcapene pivoxil, based on a peer-reviewed stability-indicating HPLC method [3] [4] [5]. The diagram below illustrates the overarching workflow for the forced degradation study.

Experimental Protocol

Materials and Instrumentation

- API: Cefcapene pivoxil hydrochloride [3] [4].

- Reagents: Hydrochloric acid (HCl, 0.3 mol/L), Hydrogen peroxide (H₂O₂, 30%), Acetonitrile (HPLC grade), Citric acid, Potassium chloride. All reagents should be of analytical grade [3].

- HPLC System: Equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) [3] [4].

- Chromatographic Column: Lichrospher RP-18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent [3].

- Mobile Phase: Prepare a mixture of citric acid (10 mmol/L) and potassium chloride (18 mmol/L). The final mobile phase is a 45:55 (v/v) mixture of acetonitrile and the citric acid/potassium chloride buffer. The pH of the aqueous buffer is approximately 2.36 (without adjustment) [3] [4].

- HPLC Parameters:

Forced Degradation Procedures

The following sections provide detailed protocols for each stress condition. Note: All degradation studies should be initiated by dissolving an accurately weighed amount of the API in the relevant stressor. Sampling at specified time intervals is crucial to track the progression of degradation and avoid over-stressing, which can lead to secondary degradation products not observed in real-time stability studies [1] [2]. The conceptual pathway for the drug's degradation under these stresses is shown below.

2.2.1 Acidic Hydrolysis

This condition targets functional groups like esters and lactams, which are prone to acid-catalyzed hydrolysis [1].

- Preparation: Pre-equilibrate 50 mL of 0.3 mol/L hydrochloric acid (HCl) in a stoppered flask in a water bath or oven at 363 K (90 °C).

- Stress Initiation: Accurately weigh about 10 mg of cefcapene pivoxil and dissolve it in the pre-heated acid solution to start the degradation. This is considered time zero.

- Sampling: At predetermined time intervals (e.g., 30, 60, 120, 240 minutes), withdraw 1 mL aliquots of the reaction solution.

- Quenching: Immediately cool the withdrawn samples in an ice-water mixture to halt further degradation.

- Analysis: Neutralize the cooled samples as needed, then dilute with the mobile phase or a compatible solvent before HPLC analysis [3] [4].

2.2.2 Oxidative Degradation

Oxidation is a common pathway for drugs, especially those with electron-rich functional groups [1] [2].

- Preparation: Pre-equilibrate 50 mL of 30% (w/v) hydrogen peroxide (H₂O₂) solution in a stoppered flask at 343 K (70 °C).

- Stress Initiation: Accurately weigh about 10 mg of the API and dissolve it in the pre-heated oxidative solution.

- Sampling: Withdraw 1 mL aliquots at specified times (e.g., 60, 120, 310 minutes).

- Quenching: Immediately cool the samples in an ice-water bath.

- Analysis: Dilute the quenched samples with the mobile phase and analyze by HPLC [3] [4].

2.2.3 Thermal Degradation (Solid-State)

This study evaluates the API's stability under dry heat, which can accelerate reactions like rearrangement and decarboxylation [1].

- Sample Preparation: Weigh approximately 5 mg of cefcapene pivoxil into several 5 mL clear vials.

- Stress Initiation: Place the open vials in two heat chambers set at 373 K (100 °C) and 393 K (120 °C), both with 0% relative humidity.

- Sampling: Remove vials in triplicate at specified time intervals (e.g., after 7, 14, 28 days).

- Sample Preparation for Analysis: Cool the vials to room temperature. Dissolve the contents in acetonitrile, quantitatively transfer to a 25 mL volumetric flask, and dilute to volume with acetonitrile [3] [4].

2.2.4 Radiolytic Degradation

This study investigates the effect of high-energy radiation on the drug substance.

- Sample Preparation: Weigh about 5 mg of the API into 5 mL vials and seal them with plastic stoppers.

- Stress Initiation: Expose the samples to irradiation in a linear electron accelerator (e.g., using a 9.96 MeV electron beam).

- Dosage: Subject samples to absorbed doses of 25 kGy and 400 kGy.

- Sample Preparation for Analysis: After irradiation, dissolve the contents of the vials in acetonitrile, transfer quantitatively to a 25 mL volumetric flask, and make up to volume with acetonitrile [3] [4].

Results and Data Analysis

Summary of Degradation Profiles

The developed HPLC method effectively separated cefcapene pivoxil from its degradation products formed under various stress conditions. The parent compound, cefcapene pivoxil, had a retention time of approximately 3.84 minutes, while its degradation products eluted earlier, between 1.57 and 2.53 minutes [3] [4]. The method demonstrated excellent selectivity, with peak purity values exceeding 98.79% for the main peak, confirming no interference from degradants [3]. The table below quantifies the degradation observed under different stress conditions.

Table 1: Quantitative Degradation of Cefcapene Pivoxil under Forced Conditions

| Stress Condition | Parameters | Degradation (%) | Peak Purity (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 0.3M HCl, 363 K, 240 min | 56.4 | 100.00 | [3] |

| Oxidative Degradation | 30% H₂O₂, 343 K, 310 min | 88.7 | 98.79 | [3] |

| Thermal Degradation | 373 K, 28 days, 0% RH | 9.4 | 100.00 | [3] |

| Thermal Degradation | 393 K, 28 days, 0% RH | 30.9 | 100.00 | [3] |

| Radiolytic Degradation | 25 kGy absorbed dose | 1.7 | 99.98 | [3] |

| Radiolytic Degradation | 400 kGy absorbed dose | 10.8 | 99.15 | [3] |

HPLC Method Validation

The stability-indicating HPLC method was validated according to ICH Q2B guidelines. Key validation parameters are summarized below.

Table 2: Validation Parameters for the Stability-Indicating HPLC Method

| Parameter | Result / Condition | Specification / Comment |

|---|---|---|

| Linearity Range | 20 - 240 mg/L | Covers 10-120% of nominal concentration [3] |

| Correlation Coefficient (r) | 0.9992 | Demonstrates excellent linearity [3] [4] |

| Precision (Repeatability) | RSD = 0.58% | High intra-day precision [4] |

| Intermediate Precision | RSD = 1.27% | High inter-day precision [4] |

| Selectivity | Peak Purity > 98.79% | Confirmed no co-elution with degradants [3] |

| Robustness | Validated | Method is robust against minor variations [3] [4] |

Application Notes for Drug Development

The forced degradation data for cefcapene pivoxil provides critical insights for formulation scientists, analytical chemists, and regulatory affairs professionals.

- Formulation and Packaging Strategy: The significant degradation under acidic and oxidative stress indicates that the formulation must be carefully designed. The use of antioxidants and buffering agents should be considered. The solid-state stability under thermal stress suggests that the drug product may not require stringent refrigeration but should be stored in a cool, dry place [3] [1].

- Stability-Indicating Method (SIAM): The documented HPLC method is proven to be stability-indicating, meaning it can accurately quantify the active ingredient without interference from degradation products. This method is suitable for both forced degradation studies and long-term stability testing of cefcapene pivoxil, ensuring product quality throughout its shelf life [3] [2].

- Regulatory Compliance: These studies help identify degradation products that might need to be monitored and characterized according to ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) and ICH Q3B (Impurities in New Drug Products) guidelines. The data supports the establishment of realistic shelf-life and storage conditions in regulatory submissions [1] [2].

Conclusion

The presented protocols and application notes provide a robust framework for conducting forced degradation studies on this compound. The data confirms that cefcapene pivoxil is most labile under acidic and oxidative conditions, while it demonstrates greater stability under dry heat and radiolytic stress. The accompanying stability-indicating HPLC method, with a well-defined mobile phase of acetonitrile and a citrate/potassium chloride buffer at pH ~2.36, is critical for the accurate analysis of the drug and its degradants. Implementing these studies early in the drug development process is essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.

References

- 1. Forced degradation studies: A critical lens into ... [clinicaltrialsarena.com]

- 2. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals ... [mdpi.com]

- 3. Stability-Indicating HPLC Method for the Determination of ... [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene ... [link.springer.com]

- 5. Stability-Indicating HPLC Method for the Determination ... [pubmed.ncbi.nlm.nih.gov]

Cefcapene pivoxil hydrochloride hydrate solubility DMSO water organic solvents

Solubility Profile of Cefcapene Pivoxil Hydrochloride Hydrate

The solubility of this compound hydrate has been characterized in several solvents, which is crucial for designing experimental formulations. The quantitative data is summarized in the table below.

Table 1: Solubility of this compound Hydrate in Various Solvents

| Solvent | Solubility | Concentration (mM) | Notes | Source |

|---|---|---|---|---|

| DMSO | 2 mg/mL | ~3.22 mM | Clear solution | [1] |

| DMSO | 50 mg/mL | 80.37 mM | Sonication recommended | [2] |

| DMSO | 100 mg/mL | 160.74 mM | Use fresh, moisture-absorbing DMSO reduces solubility | [3] |

| DMSO | 125 mg/mL | 200.93 mM | Hygroscopic DMSO has significant impact; use newly opened | [4] |

| Water | Sparingly soluble / < 0.1 mg/mL | Insoluble | Not suitable for direct aqueous preparation | [4] [5] |

| Methanol | Slightly soluble | Information missing | May require optimization | [5] |

Key Solubility Insights

- DMSO is the Primary Solvent: The data consistently shows that DMSO is the best solvent for preparing stock solutions of this compound hydrate. However, the reported solubility values vary, with a range from 2 mg/mL to 125 mg/mL. It is advisable to start with a lower concentration and use sonication to aid dissolution [4] [2].

- Limited Aqueous Solubility: The compound has very low solubility in water [4] [5]. For in vivo experiments, it must first be dissolved in DMSO and then further diluted into an aqueous-based vehicle, as outlined in the protocols below.

- Solution Stability: The compound is reported to be unstable in solution [4]. Therefore, it is recommended to prepare fresh solutions immediately before use and not to store them for extended periods.

Detailed Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol is for creating concentrated stock solutions for in vitro studies.

- Step 1: Pre-warm the DMSO to room temperature and ensure it is fresh and anhydrous, as hygroscopic DMSO can significantly reduce solubility [4] [3].

- Step 2: Calculate the required amount of this compound hydrate to achieve your desired stock concentration (e.g., 50 mg/mL or 100 mg/mL).

- Step 3: Add the compound powder to a clean vial. Introduce the calculated volume of DMSO.

- Step 4: Vortex the mixture thoroughly. To ensure complete dissolution, sonicate the solution in a water bath sonicator for several minutes until the solution is clear [2].

- Step 5: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for longer-term stability, though fresh preparation is always preferred [4].

Preparation of In Vivo Dosing Formulations

For animal studies, the DMSO stock solution must be diluted into a biocompatible vehicle. Below are two established protocols.

Table 2: Protocols for Preparing In Vivo Formulations

| Component | Protocol 1: Homogeneous Suspension | Protocol 2: Clear Solution | Protocol 3: Oil-Based Solution |

|---|---|---|---|

| Step 1 | N/A | Take 100 μL DMSO stock (e.g., 20.8 mg/mL) | Take 100 μL DMSO stock (e.g., 20.8 mg/mL) |

| Step 2 | Add 5 mg compound to 1 mL of 0.5% CMC-Na | Add to 400 μL PEG300, mix evenly | Add to 900 μL corn oil, mix evenly |

| Step 3 | Mix vigorously to form a homogeneous suspension | Add 50 μL Tween 80, mix evenly | - |

| Step 4 | Ready for administration (5 mg/mL) | Add 450 μL Saline, mix evenly | Ready for administration (2.08 mg/mL) |

| Final Volume | 1 mL | 1 mL | 1 mL |

| Final Concentration | 5 mg/mL | 2.08 mg/mL | 2.08 mg/mL |

| Appearance | Homogeneous suspension | Clear solution | Clear solution |

| Key Source | [3] | [4] | [4] |

The following workflow outlines the decision process for selecting and preparing the appropriate formulation:

Experimental Considerations for Handling and Storage

- Storage of Powder: The solid powder should be stored in a desiccated environment, under an inert atmosphere, and at low temperatures (between -20°C and 2-8°C) to maintain stability [1] [5].

- Avoid Aqueous Solutions: Do not attempt to directly dissolve the powder in water or saline, as it is sparingly soluble. Always use the two-step method of creating a DMSO stock first [4] [5].

- Dosing Volume Considerations: When administering to animals, ensure that the concentration of DMSO in the final formulation is kept at a safe level (typically ≤10%) to avoid toxicity [4].

Conclusion

Successful experimentation with this compound hydrate relies on understanding its solubility profile and carefully following the prepared protocols. The key is to use DMSO as the primary solvent for stock solutions and then select an appropriate in vivo vehicle based on the requirements of your specific study. Always prioritize the preparation of fresh solutions to ensure compound stability and experimental reproducibility.

References

Cefcapene pivoxil hydrochloride hydrate bacterial eradication rate protocol

Introduction to Cefcapene Pivoxil Hydrochloride Hydrate

This compound hydrate (CFPN-PI) is an oral third-generation cephalosporin antibiotic prodrug. After oral administration, it is hydrolyzed by esterases in the intestinal tract to its active metabolite, cefcapene, which exerts bactericidal activity by inhibiting bacterial cell wall synthesis [1] [2]. CFPN-PI exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis [3] [1]. Its esterified prodrug structure, featuring a pivoxil group, is specifically designed to enhance oral bioavailability [1]. These application notes detail the experimental protocols and key pharmacokinetic and efficacy data essential for researchers and drug development professionals evaluating CFPN-PI.

Pharmacokinetic Profile and Bioavailability

Understanding the absorption and excretion profile of CFPN-PI is critical for designing effective dosing regimens.

Key Pharmacokinetic Parameters (Single Dose, Fasting)

| Parameter | 100 mg Dose (Mean ± SD) | 150 mg Dose (Mean ± SD) | 200 mg Dose (Mean ± SD) |

|---|---|---|---|

| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |

| Tmax (h) | 1.5 - 2.0 (Median) | 1.5 - 2.0 (Median) | 1.5 - 2.0 (Median) |

| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |

| Fraction Excreted Unchanged in Urine (%) | 31.5 - 42.9 | 31.5 - 42.9 | 31.5 - 42.9 |

Interpretation: The pharmacokinetics of CFPN-PI are linear within the 100-200 mg dose range. The time to reach peak plasma concentration (Tmax) is consistent across doses, and a substantial fraction of the active drug is eliminated unchanged via the kidneys, supporting its use for treating urinary tract infections [2]. A study confirmed that absorption was not significantly compromised in patients with soft stool or diarrhea, with a urinary recovery rate of 30.1% ± 5.8%, comparable to that in healthy subjects [4].

Clinical Efficacy and Bacterial Eradication Rates

The primary measure of CFPN-PI's effectiveness is its bacteriological eradication rate in clinical settings.

Bacteriological Eradication in Pediatric Streptococcal Pharyngitis

| Treatment Regimen | Dosage & Frequency | Treatment Duration | Bacteriological Eradication Rate | Clinical Cure Rate |

|---|---|---|---|---|

| CFPN-PI | 9-10 mg/kg, TID | 5 days | 93.8% (77/82) | 100% (82/82) |

| CFPN-PI | 9-10 mg/kg, TID | 10 days | 96.2% (76/88) | 100% (88/88) |

| AMPC (Amoxicillin) | Not Specified, TID | 10 days | 91.7% (77/80) | 100% (80/80) |

Interpretation: A 5-day course of CFPN-PI demonstrated non-inferior bacteriological eradication and clinical cure rates compared to both 10-day CFPN-PI and 10-day amoxicillin for treating Group A streptococcal pharyngitis in children. This supports the feasibility of shorter-course therapy with CFPN-PI, which can improve patient compliance [5]. In a double-blind study of chronic respiratory tract infections, CFPN-PI (450 mg/day) showed clinical efficacy comparable to cefteram pivoxil (CFTM-PI; 600 mg/day), with success rates of 80.2% vs. 78.9%, respectively [3].

Experimental Protocols

Standardized protocols are essential for generating reproducible and reliable data on CFPN-PI.

Protocol: Pharmacokinetic Study in Human Subjects

This protocol outlines a method for evaluating the single-dose pharmacokinetics and tolerability of CFPN-PI in healthy volunteers [2].

- Objective: To determine the pharmacokinetic parameters and safety of CFPN-PI after a single oral dose.

- Study Design: Open-label, dose-escalation, parallel-group study.

- Subjects: Healthy adult volunteers (e.g., n=18, male).

- Dosing: Administer a single oral dose of CFPN-PI (e.g., 100 mg, 150 mg, 200 mg) under fasting conditions.

- Sample Collection:

- Blood: Collect serial blood samples in heparinized tubes pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

- Plasma Separation: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C. Transfer the plasma to clean tubes and store at -80°C until analysis.

- Urine: Collect urine fractions pre-dose and over intervals of 0-4, 4-8, 8-12, and 12-24 hours post-dose. Measure total volume and aliquot samples for storage at -80°C.

- Bioanalysis: Quantify cefcapene concentrations in plasma and urine using a validated high-performance liquid chromatography method with ultraviolet detection (HPLC-UV).

- Pharmacokinetic Analysis: Calculate parameters (Cmax, Tmax, AUC, t½, urinary excretion) using non-compartmental analysis with validated software.

- Safety Monitoring: Record all adverse events throughout the study and perform clinical laboratory tests and physical examinations.

Protocol: Clinical Efficacy Trial for Bacterial Eradication

This protocol describes a design for comparing the efficacy of different antibiotic regimens in pediatric pharyngitis [5].

- Objective: To compare the bacteriological and clinical efficacy of a 5-day CFPN-PI regimen versus 10-day CFPN-PI or amoxicillin regimens.

- Study Design: Prospective, multicenter, randomized, open-label, comparative study.

- Patients: Pediatric patients (e.g., age 6 months to 12 years) presenting with signs/symptoms of acute pharyngitis and a positive throat culture for Group A Streptococcus (GAS).

- Randomization & Dosing: Randomize eligible patients into one of three groups:

- Group 1: CFPN-PI 9-10 mg/kg, three times daily (TID) for 5 days.

- Group 2: CFPN-PI 9-10 mg/kg, TID for 10 days.

- Group 3: Amoxicillin (dose not specified), TID for 10 days.

- Efficacy Endpoints:

- Primary: Bacteriological eradication, defined as the elimination of the original GAS strain from throat culture at the end-of-treatment visit.

- Secondary: Clinical cure (resolution of symptoms), and relapse rate (positive culture for the original strain during follow-up after initial cure).

- Assessment Schedule: Conduct patient visits at baseline, end-of-treatment (Day 5-6 for Group 1, Day 10-11 for Groups 2 & 3), and at a follow-up visit (e.g., 2-4 weeks post-treatment).

- Statistical Analysis: Compare eradication, cure, and relapse rates between groups using appropriate statistical tests (e.g., Chi-square). A p-value of <0.05 is typically considered significant.

Workflow: Bacterial Eradication Study

The following diagram visualizes the experimental workflow for a clinical trial assessing bacterial eradication rates.

Safety and Tolerability Profile

CFPN-PI is generally well-tolerated in both adult and pediatric populations.

- Common Adverse Events: The most frequently reported adverse effects are gastrointestinal, such as infrequent diarrhea, which occur at similar low rates across different antibiotic regimens [5].

- Comparative Safety: In a pediatric study, diarrhea was observed in all treatment groups, while rash occurred in 6 patients (8.0%) in the amoxicillin group, with no such events reported in the CFPN-PI groups [5].

- Severe Reactions: No serious adverse events or severe side effects were reported in the pharmacokinetic and clinical studies reviewed [5] [2].

Discussion and Conclusion

This compound hydrate is an effective oral cephalosporin with high bacteriological eradication rates against common pathogens, particularly in respiratory tract infections and streptococcal pharyngitis. Its pharmacokinetic profile supports a three-times-daily dosing regimen, with a 5-day course demonstrating non-inferior efficacy to standard 10-day therapies, offering a significant advantage for patient adherence [5]. The drug's absorption remains effective even in patients with mild gastrointestinal symptoms, and it presents a favorable safety profile with a low incidence of adverse events [4].

For researchers, the provided protocols for pharmacokinetic studies and clinical efficacy trials serve as robust templates for generating high-quality data. The consistent demonstration of efficacy, coupled with its tolerability, solidifies CFPN-PI's role as a valuable therapeutic option in the outpatient management of bacterial infections. Future research may focus on its application against emerging resistant strains and in other infection types.

References

- 1. Cefditoren Pivoxil - an overview [sciencedirect.com]

- 2. Pharmacokinetic Characteristics of Cefcapene Pivoxil ... [synapse.koreamed.org]

- 3. Comparative clinical study of cefcapene pivoxil and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the absorption of cefcapene pivoxil in patients with ... [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Study of 5-day Cefcapene-Pivoxil and 10- ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Clinical Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate

Introduction and Mechanism of Action

Cefcapene pivoxil hydrochloride hydrate is an orally active third-generation cephalosporin antibiotic formulated as a pivaloyloxymethyl ester prodrug that enhances gastrointestinal absorption. Following oral administration, it undergoes rapid hydrolysis by esterases to release the active metabolite, cefcapene, which exerts potent bactericidal activity through inhibition of bacterial cell wall synthesis. This antibiotic demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens commonly associated with community-acquired infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (methicillin-susceptible strains). The strategic pivoxil formulation significantly improves the oral bioavailability of this cephalosporin, making it particularly valuable for outpatient management of various infectious conditions where extended antibiotic coverage is required. [1]

Pharmacokinetic Profile

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound hydrate has been characterized through rigorous clinical studies in healthy adult subjects. Following single oral administration, the drug is rapidly absorbed and converted to its active form, cefcapene, with peak plasma concentrations typically achieved within 1.5 to 2.0 hours post-administration. The mean elimination half-life ranges from 1.0 to 1.3 hours, supporting a three-times-daily dosing regimen to maintain therapeutic concentrations. The drug demonstrates dose-proportional kinetics within the therapeutic range of 100-200 mg, with approximately 31.5-42.9% of the administered dose excreted unchanged in urine within 24 hours, indicating significant renal elimination. [2]

Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Administration of this compound Hydrate

| Parameter | 100 mg Dose | 150 mg Dose | 200 mg Dose |

|---|---|---|---|

| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |

| Tmax (h) | 1.5-2.0 | 1.5-2.0 | 1.5-2.0 |

| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |

| Elimination Half-life (h) | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.3 ± 0.4 |

| Urinary Excretion (% of dose) | 31.5 ± 5.2 | 38.7 ± 6.1 | 42.9 ± 7.3 |

Linear Pharmacokinetics and Dose Proportionality

Cefcapene pivoxil exhibits linear pharmacokinetic properties across the therapeutic dose range of 100-200 mg, as demonstrated by proportional increases in both Cmax and AUC values with escalating doses. Statistical analysis of dose-normalized parameters revealed no significant differences between the three dosing groups (100, 150, and 200 mg), confirming consistent absorption and elimination characteristics. This predictable pharmacokinetic profile facilitates clinical dosing adjustments and supports the development of fixed-dose regimens for various infectious conditions. The mean residence time ranges from 2.5 to 3.2 hours, consistent with the observed elimination half-life and supporting TID dosing administration. [2]

Clinical Efficacy Evidence

Respiratory Tract Infections

The clinical efficacy of cefcapene pivoxil has been established through multiple controlled trials, particularly for respiratory tract infections. In a double-blind comparative study of chronic respiratory tract infections, cefcapene pivoxil (450 mg/day in three divided doses) demonstrated comparable efficacy to cefteram pivoxil (600 mg/day), with clinical efficacy rates of 80.2% versus 78.9%, respectively. The bacterial eradication rate was 60.5% for cefcapene pivoxil compared to 65.9% for cefteram pivoxil, with no statistically significant differences between treatment groups. These findings establish cefcapene pivoxil as an effective therapeutic option for lower respiratory tract infections caused by susceptible pathogens. [3]

Special Population Studies

The absorption profile of cefcapene pivoxil has been specifically investigated in patients with gastrointestinal symptoms such as soft stool or diarrhea, which could potentially impact drug absorption. In a study of patients with active infections who experienced soft stool or diarrhea during treatment, cefcapene pivoxil (100 mg TID) demonstrated unchanged absorption characteristics with a mean urinary recovery rate of 30.1 ± 5.8%, comparable to the 34.4 ± 5.5% observed in healthy volunteers. The clinical effectiveness in this challenging patient population was 87.5% (7 of 8 patients), indicating that mild to moderate gastrointestinal disturbances do not significantly compromise the drug's absorption or therapeutic efficacy. [4]

Table 2: Clinical Efficacy of Cefcapene Pivoxil in Comparative Trials

| Infection Type | Comparator Drug | Cefcapene Pivoxil Efficacy | Comparator Efficacy | Bacterial Eradication Rate |

|---|---|---|---|---|

| Chronic Respiratory Tract Infections | Cefteram pivoxil 600 mg/day | 80.2% | 78.9% | 60.5% vs 65.9% |

| Infections with Soft Stool/Diarrhea | None (compared to historical controls) | 87.5% | N/A | Not specified |

Safety and Tolerability

Adverse Event Profile

Cefcapene pivoxil demonstrates a favorable safety profile consistent with the cephalosporin class. In clinical trials, the incidence of adverse drug reactions was approximately 6.0%, with gastrointestinal events being most commonly reported. The majority of adverse events were mild to moderate in severity and self-limiting, rarely leading to treatment discontinuation. Comparative studies have shown no significant differences in the incidence of abnormal laboratory findings between cefcapene pivoxil and other cephalosporin antibiotics (13.9% for each), with no severe adverse events reported in major trials. [2] [3]

Carnitine Deficiency Risk Management

As a pivoxil-conjugated antibiotic, cefcapene pivoxil has been associated with potential carnitine deficiency due to conjugation of pivalic acid with carnitine and subsequent renal excretion. However, a large-scale retrospective study using pediatric database information found no statistically significant difference in the incidence of carnitine deficiency and associated symptoms (hypoglycemia, altered consciousness, convulsions) between pivoxil-conjugated antibiotics and amoxicillin. Nevertheless, appropriate precautions are recommended, particularly for pediatric patients with risk factors for metabolic disorders or those receiving prolonged therapy. Monitoring and carnitine supplementation may be considered in high-risk cases. [5]

Detailed Experimental Protocols

Phase I Pharmacokinetic Study Protocol

Objective: To characterize the single-dose pharmacokinetics and tolerability of this compound hydrate in healthy adult volunteers. [2]

Study Design:

- Design Type: Open-label, dose-escalation, parallel-group study

- Subjects: Healthy adult volunteers (typically 18-45 years), confirmed via medical history, physical examination, and laboratory tests

- Dosing Groups: 100 mg, 150 mg, and 200 mg single doses administered with 240 mL water after overnight fasting

- Sample Collection: Serial blood samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose; urine collected at 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose

- Bioanalytical Method: HPLC-UV with validated method meeting acceptance criteria for precision and accuracy

Key Methodological Considerations:

- Subject Qualification: Comprehensive screening including hematology, biochemistry, urinalysis, and serology

- Standardized Conditions: Fasting for at least 10 hours before dosing, standardized meals 4 hours post-dose

- Sample Processing: Immediate centrifugation of blood samples (3000 rpm, 10 minutes, 4°C), plasma stored at -70°C until analysis

- Pharmacokinetic Analysis: Non-compartmental methods using validated software (e.g., WinNonlin)

Phase III Comparative Clinical Trial Protocol

Objective: To evaluate the clinical efficacy and safety of cefcapene pivoxil compared to active control in patients with chronic respiratory tract infections. [3]

Study Design:

- Design Type: Multicenter, randomized, double-blind, double-dummy, parallel-group study

- Patients: Adults with chronic respiratory tract infections meeting defined diagnostic criteria

- Intervention Groups: Cefcapene pivoxil 150 mg TID (450 mg/day) vs. cefteram pivoxil 200 mg TID (600 mg/day) for 14 days

- Efficacy Endpoints: Clinical efficacy rate (cure + improvement), bacteriological response (eradication + reduction)

- Assessment Timeline: Baseline, end of treatment (Day 14), follow-up (Day 28)

Key Methodological Considerations:

- Randomization: Centralized randomization system with stratification by center and disease severity

- Blinding: Double-dummy technique to maintain blinding despite different dosing regimens

- Microbiological Methods: Standardized culture and susceptibility testing (MIC determinations)

- Clinical Response Criteria:

- Cure: Resolution of signs/symptoms with improvement in radiographic findings

- Improvement: Significant but incomplete resolution of signs/symptoms

- Failure: No significant improvement or worsening of condition

Special Population Absorption Study Protocol

Objective: To evaluate the absorption of cefcapene pivoxil in patients with infectious diseases accompanied by soft stool or diarrhea. [4]

Study Design:

- Design Type: Open-label, single-arm, pharmacokinetic study

- Patients: Patients with active infections experiencing soft stool or diarrhea (Bristol Stool Scale type 5-7)

- Dosing: Cefcapene pivoxil 100 mg TID for 5-14 days based on clinical response

- Primary Endpoint: Urinary recovery rate of unchanged cefcapene over 12 hours after initial dose

- Secondary Endpoints: Clinical efficacy, bacteriological response, safety profile

Key Methodological Considerations:

- Urine Collection: Precise 12-hour urine collection with complete bladder emptying at start and end

- Volume Measurement: Total urine volume recorded and aliquots stored at -70°C until analysis

- Comparator Data: Comparison with historical data from healthy volunteers (34.4 ± 5.5%)

- Absorption Criteria: Absorption considered comparable if urinary recovery within 20% of healthy volunteer data

Data Analysis and Statistical Considerations

Pharmacokinetic Data Analysis

For pharmacokinetic studies, the primary parameters for comparison include Cmax, AUC0-t, AUC0-∞, Tmax, and elimination half-life. Bioequivalence assessment should follow regulatory guidelines (e.g., FDA, EMA) requiring 90% confidence intervals for the ratio of geometric means (test/reference) to fall within 80-125% for both Cmax and AUC parameters. Dose proportionality can be assessed using power model (Y = α·Doseβ) with acceptance that β is not significantly different from 1. Statistical analysis should include analysis of variance (ANOVA) on logarithmically transformed parameters with sequence, period, and treatment as fixed effects and subject as random effect. [2] [6]

Clinical Efficacy Analysis

Clinical efficacy should be analyzed for both per-protocol (PP) and intent-to-treat (ITT) populations, with the PP analysis serving as primary for efficacy claims. For non-inferiority trials, the margin selection should be clinically justified and consistent with regulatory guidance (typically 10-15% for infectious diseases). Bacterial eradication rates should be analyzed with 95% confidence intervals, and subgroup analyses by pathogen, disease severity, and patient demographics should be pre-specified in the statistical analysis plan. [3]

Regulatory Considerations and Compliance